

2-Chloro-4-phenylnicotinonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-phenylnicotinonitrile

Cat. No.: B1586891

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-4-phenylnicotinonitrile**: Structure, Synthesis, and Applications in Drug Discovery

Abstract

2-Chloro-4-phenylnicotinonitrile is a substituted heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. As a bifunctional scaffold, it incorporates a reactive chloro-substituent, a versatile nitrile group, and a phenyl moiety on a core pyridine ring. This combination of features makes it a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a proposed synthetic pathway with mechanistic insights, and its potential applications as an intermediate in the development of novel therapeutics. The content is tailored for researchers, chemists, and professionals in the pharmaceutical industry, offering field-proven insights into its utility.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of its application in research and development. This section details the structural identity and key physical data for **2-Chloro-4-phenylnicotinonitrile**.

Chemical Structure and Nomenclature

The formal nomenclature for this compound is based on IUPAC standards, which define it as a pyridine ring with specific substituents at defined positions.

- IUPAC Name: 2-chloro-4-phenylpyridine-3-carbonitrile[1]
- Common Name: **2-Chloro-4-phenylnicotinonitrile**
- CAS Number: 163563-64-2[2][3][4]
- Molecular Formula: C₁₂H₇ClN₂[1][5]
- Molecular Weight: 214.65 g/mol [2][5]

Structural Visualization

The arrangement of the atoms in **2-Chloro-4-phenylnicotinonitrile** is depicted below. The structure features a central pyridine ring, which is fundamental to its chemical reactivity and biological interactions.

Caption: Chemical structure of **2-Chloro-4-phenylnicotinonitrile**.

Physicochemical Data Summary

Quantitative data provides a practical basis for handling, storage, and experimental design.

Property	Value	Source(s)
CAS Number	163563-64-2	[2] [3] [4]
Molecular Formula	C ₁₂ H ₇ ClN ₂	[1] [5]
Molecular Weight	214.65 g/mol	[2] [5]
Melting Point	125-128°C	[5]
SMILES	ClC1=C(C#N)C(=CC=N1)C2=CC=CC=C2	[2]
InChIKey	GYTQTBOCDGGMRW-UHFFFAOYSA-N	[1]
Storage Conditions	Sealed in dry, 2-8°C	[2]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a chemical entity is non-negotiable in scientific research. Spectroscopic methods provide a fingerprint of the molecule's structure. While specific spectra for this exact compound are proprietary, a theoretical profile can be predicted based on its functional groups.

Technique	Feature	Expected Signal
FT-IR	C≡N stretch	~2220-2240 cm ⁻¹ (strong, sharp)
	C=C, C=N stretch	~1550-1650 cm ⁻¹
	C-Cl stretch	~700-800 cm ⁻¹
¹ H NMR	Aromatic Protons	~7.0-8.5 ppm (multiplets)
¹³ C NMR	Aromatic Carbons	~110-160 ppm
Nitrile Carbon (C≡N)		~115-120 ppm
Mass Spec.	[M] ⁺	m/z ≈ 214 (³⁵ Cl), 216 (³⁷ Cl)

Causality in Analysis:

- Infrared (IR) Spectroscopy is essential for the rapid confirmation of key functional groups. The strong, sharp nitrile peak is a definitive marker.
- Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework, confirming the connectivity and arrangement of the pyridine and phenyl rings.
- Mass Spectrometry (MS) validates the molecular weight and isotopic pattern. The characteristic ~3:1 ratio of the M and M+2 peaks is a clear indicator of the presence of a single chlorine atom.

Synthesis and Mechanistic Considerations

While numerous methods exist for synthesizing substituted nicotinonitriles, a common and robust approach involves the construction of the pyridine ring followed by chlorination.

Proposed Synthetic Protocol

This protocol is based on established chemical principles for the synthesis of related chloro-substituted pyridines.[\[6\]](#)[\[7\]](#)

Step 1: Knoevenagel Condensation

- To a solution of benzaldehyde and malononitrile (1.1 eq) in ethanol, add a catalytic amount of a base such as piperidine or triethylamine.
- Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). The causality here is that the base deprotonates the active methylene group of malononitrile, creating a nucleophile that attacks the carbonyl carbon of benzaldehyde.
- Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product, 2-benzylidenemalononitrile.
- Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Gewald Reaction for Pyridine Ring Formation

- To a mixture of the 2-benzylidenemalononitrile (from Step 1) and an enamine or β -keto ester in a suitable solvent like ethanol or DMF, add a base like sodium ethoxide.
- Heat the mixture to reflux. This step constructs the core dihydropyridine ring system.
- Upon completion, an oxidative workup (e.g., exposure to air or addition of a mild oxidant) yields the aromatic 2-hydroxy-4-phenylnicotinonitrile.

Step 3: Chlorination

- Suspend the 2-hydroxy-4-phenylnicotinonitrile in phosphorus oxychloride (POCl_3). POCl_3 serves as both the chlorinating agent and the solvent.
- Heat the mixture to reflux (typically around 110°C) for 4-8 hours. The hydroxyl group is converted into a good leaving group and subsequently displaced by a chloride ion.
- After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl_3 .
- Neutralize the acidic solution with a base (e.g., NaHCO_3 or NaOH solution) until the product precipitates.
- Filter the crude product, wash thoroughly with water, and purify by recrystallization (e.g., from ethanol/water) or column chromatography.

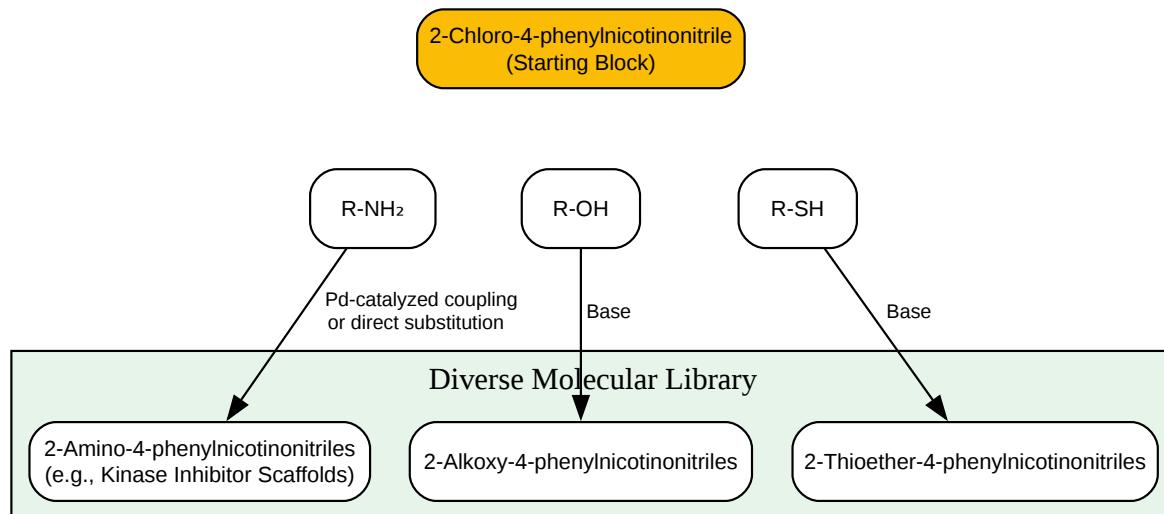
Synthesis Workflow Visualization

Caption: Proposed synthetic workflow for **2-Chloro-4-phenylnicotinonitrile**.

Role in Medicinal Chemistry and Drug Development

The true value of **2-Chloro-4-phenylnicotinonitrile** lies in its application as a versatile synthetic intermediate. Its structure contains several pharmacophoric elements and a reactive handle for further modification.

The Nicotinonitrile Scaffold as a Privileged Structure


The substituted pyridine core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a wide range of biological targets. The nitrile group, in particular, is an important pharmacophore found in numerous approved drugs.[8] It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a reactive handle for conversion to other functional groups.

Chlorine as a Reactive Handle for Diversification

The chlorine atom at the 2-position of the pyridine ring is the key to this molecule's utility as a building block. It is activated towards Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the straightforward introduction of a wide variety of nucleophiles (amines, alcohols, thiols), enabling the rapid generation of a library of analogues for Structure-Activity Relationship (SAR) studies. This is a foundational strategy in modern drug discovery.[9]

For example, substituted 2-aminopyrimidines and 2-aminopyridines are core components of potent kinase inhibitors used in oncology.[10] **2-Chloro-4-phenylnicotinonitrile** provides a direct and efficient entry point to such structures.

Logical Pathway for Drug Discovery

[Click to download full resolution via product page](#)

Caption: Drug discovery pathway using the subject compound as a core building block.

Safety and Handling

While a specific toxicology profile is not publicly available, related chlorinated and nitrile-containing heterocyclic compounds are often classified as harmful and irritants.

- Hazard Codes: T (Toxic), with risk statements indicating harm if swallowed, inhaled, or in contact with skin, and irritation to eyes, respiratory system, and skin.[5]
- Handling: Should be handled in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) as recommended by suppliers.[2]

Conclusion

2-Chloro-4-phenylnicotinonitrile is more than a mere chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and the strategic placement of its functional groups make it an ideal starting point for the synthesis of diverse chemical libraries. The activated chloro-substituent provides a reliable reaction site for building molecular complexity, while the nicotinonitrile core offers a proven scaffold for interacting with biological targets. For research teams aiming to develop novel therapeutics, particularly in areas like oncology and inflammation, this molecule represents a valuable and efficient asset in their synthetic arsenal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2-chloro-4-phenylnicotinonitrile (C12H7CIN2) [pubchemlite.lcsb.uni.lu]
- 2. 163563-64-2|2-Chloro-4-phenylnicotinonitrile|BLD Pharm [bldpharm.com]

- 3. Chemscene ChemScene | 2-Chloro-4-phenylnicotinonitrile | 25G | CS-W002867 | Fisher Scientific [fishersci.com]
- 4. pschemicals.com [pschemicals.com]
- 5. 2-CHLORO-4-PHENYLNICOTINONITRILE [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chloro-4-phenylnicotinonitrile chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586891#2-chloro-4-phenylnicotinonitrile-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com